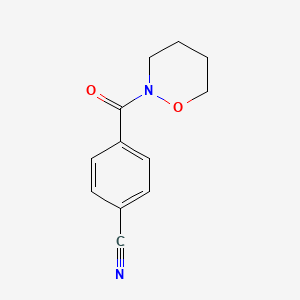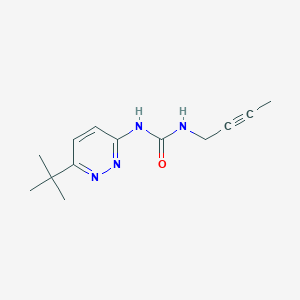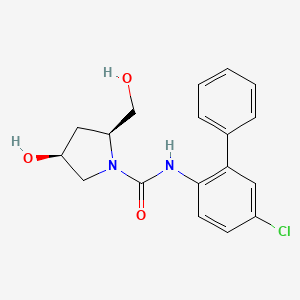
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide, also known as CPD-F, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide is not fully understood. However, studies have suggested that N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide may act as a chelating agent, forming complexes with metal ions and facilitating catalytic reactions.
Biochemical and Physiological Effects:
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide has been shown to have minimal toxicity in vitro and in vivo. However, further studies are needed to determine the long-term effects of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide on human health.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide also has limitations, including its cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide. One potential direction is the development of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide-based anti-cancer drugs. Another potential direction is the synthesis of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide-based materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide and its potential applications in catalysis.
Synthesemethoden
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide can be synthesized through a multistep process involving the reaction of 4-cyanopyridine-2-carboxylic acid with 3,4-dimethylfuran-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide has been identified as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In catalysis, N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide has been used as a ligand for the synthesis of various metal complexes with potential applications in catalytic reactions.
Eigenschaften
IUPAC Name |
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-4-6-18-12(9)13(17)16(2)11-7-10(8-14)3-5-15-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAWMWQPKXORHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B6623995.png)
![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)

![2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B6624024.png)

![N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
![7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624051.png)
![N-(6-methylpyridin-2-yl)-2-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B6624054.png)

![3-cyclopropyl-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6624069.png)

![(2S,3S)-2-[[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]amino]-3-methylpentanoic acid](/img/structure/B6624090.png)
![(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6624092.png)
![(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid](/img/structure/B6624100.png)